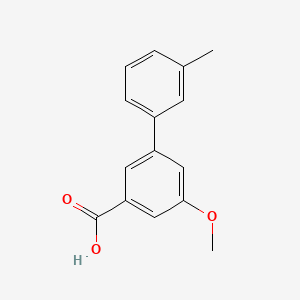

5-Methoxy-3-(3-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWFXIQGSRMYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688608 | |

| Record name | 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-44-6 | |

| Record name | 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Methoxy 3 3 Methylphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Methoxy-3-(3-methylphenyl)benzoic acid reveals several strategic disconnections. The most apparent disconnection is at the biaryl C-C bond, suggesting a cross-coupling reaction as the key bond-forming step. This approach would involve two primary building blocks: a derivative of 3-bromobenzoic acid (or a related electrophile) and a 3-methylphenylboronic acid (or a corresponding organometallic reagent).

Another key disconnection involves the functional groups on the benzoic acid ring. The methoxy (B1213986) and carboxylic acid groups can be considered for their directing effects in electrophilic or metalation-based functionalization strategies. For instance, the synthesis could start from a simpler benzoic acid derivative, with the methoxy and methylphenyl groups introduced in subsequent steps.

Established and Novel Synthetic Pathways for the Biphenyl (B1667301) Core

The construction of the biphenyl core of this compound can be achieved through various synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl groups. libretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this would entail the reaction of a 3-halo-5-methoxybenzoic acid derivative with 3-methylphenylboronic acid.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. libretexts.orgrsc.org Studies on related systems have shown that even less reactive aryl chlorides can participate in Suzuki-Miyaura couplings under optimized conditions. libretexts.org The reaction is known for its high tolerance of various functional groups and its generally mild reaction conditions, making it a highly attractive method for this synthesis. libretexts.org

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Classical Coupling Strategies for Benzoic Acid Derivatives

While modern cross-coupling reactions are highly efficient, classical methods for the synthesis of biaryl compounds exist. These often involve harsher reaction conditions and may have lower yields and functional group tolerance. For instance, Ullmann-type couplings, which traditionally use copper catalysis to couple aryl halides, could be envisioned. However, these often require high temperatures.

More recently, alternative transition-metal-catalyzed C–H functionalization reactions have emerged as powerful tools. nih.gov For example, cobalt-catalyzed couplings of benzoic acids with various partners have been reported, demonstrating the potential for direct C-H activation of the benzoic acid ring. nih.gov Rhodium-catalyzed couplings of benzoic acids with alkynes and other unsaturated systems also provide routes to complex cyclic structures, which could potentially be adapted for the synthesis of the target molecule's precursors. mdpi.combohrium.comacs.org

Multi-Step Approaches from Readily Available Precursors

A multi-step synthesis could commence from more readily available starting materials. For example, one could start with 3-hydroxybenzoic acid, which can be methylated to 3-methoxybenzoic acid. sciencemadness.org Subsequent functionalization at the 5-position would then be required.

Another approach could involve the nitration of a suitable benzoic acid ester, followed by reduction of the nitro group to an amine, diazotization, and subsequent introduction of the desired substituent. sciencemadness.org For instance, nitration of methyl benzoate (B1203000) yields the meta-nitro product, which can be a precursor for further transformations. sciencemadness.org

A patent describes the preparation of 2-methyl-3-methoxybenzoic acid from 3-chloro-o-xylene through oxidation followed by nucleophilic substitution of the chlorine with sodium methoxide. google.com A similar strategy could potentially be adapted, starting from a different set of precursors to arrive at the desired this compound.

Regioselective Functionalization Techniques for Methoxy and Methyl Substituents

The regioselective functionalization of the aromatic rings is crucial for the synthesis. The methoxy group on the benzoic acid ring is an ortho-, para-directing group for electrophilic aromatic substitution. However, in the context of directed metalation, the carboxylate group can direct lithiation to the ortho position. organic-chemistry.orgnih.govbohrium.com The interplay between these directing groups can be exploited to achieve regioselectivity.

Studies on the directed ortho-metalation of unprotected benzoic acids have shown that by carefully choosing the base and reaction conditions, deprotonation can be directed to specific positions. organic-chemistry.orgnih.govbohrium.com For example, using s-BuLi/TMEDA on 2-methoxybenzoic acid leads to deprotonation ortho to the carboxylate, while n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgnih.gov This methodology allows for the one-pot preparation of various substituted benzoic acids that are not easily accessible through other means. nih.govbohrium.com

The functionalization of the methyl-substituted phenyl ring can also be achieved through various methods. For instance, electrophilic halogenation of 3-substituted thiophenes, which are electronically similar to some substituted benzenes, shows that the position of substitution is influenced by the nature of the existing substituent. uni-muenchen.de

Derivatization Strategies for Structural Modification and Analogue Synthesis

Once this compound is synthesized, it can serve as a scaffold for the creation of a library of analogues. The carboxylic acid group is a versatile handle for derivatization. It can be converted to an amide, ester, or other functional groups through standard transformations. google.comyoutube.com For example, treatment with a chlorinating agent like thionyl chloride or oxalyl chloride can form the corresponding acyl chloride, which is a reactive intermediate for amide and ester formation. google.com

The aromatic rings also offer sites for further functionalization. Late-stage functionalization techniques, which are increasingly important in drug discovery, could be applied. researchgate.net This might involve C-H activation/functionalization to introduce new substituents on either of the phenyl rings. The presence of the methoxy and methyl groups will influence the regioselectivity of these reactions. For instance, the methoxy group can direct further substitution, although sometimes with poor regioselectivity in C-H activation reactions. mdpi.com The methyl group can also be a site for functionalization, for example, through radical reactions. nih.gov

The synthesis of analogues with modifications at the 2-position of the benzoic acid moiety has been shown to significantly modulate the biological activity of related compounds. nih.gov This highlights the importance of developing synthetic strategies that allow for precise control over the substitution pattern of the biaryl scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromobenzoic acid |

| 3-Methylphenylboronic acid |

| 3-Halo-5-methoxybenzoic acid |

| 3-Bromo-5-methoxybenzoic acid |

| 2-Methoxybenzoic acid |

| 3-Hydroxybenzoic acid |

| 3-Methoxybenzoic acid |

| Methyl benzoate |

| 2-Methyl-3-methoxybenzoic acid |

| 3-Chloro-o-xylene |

| 3-Substituted thiophenes |

| 2-Iodo-5-methylbenzoic acid |

| 1,2,3-Triazole |

| 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |

| Benzoic acid, 3,5-dimethoxy-, 3-methoxy-5-methylphenyl ester |

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in this compound, allowing for the synthesis of a wide array of derivatives. The most common transformations are esterification and amidation, which convert the acidic proton and hydroxyl group into less reactive and more functionally diverse moieties.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, typically achieved through Fischer esterification. scribd.com This reaction involves heating the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid acid catalyst. mdpi.comsemanticscholar.org The mechanism involves protonation of the carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. rsc.org Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. youtube.com The use of excess alcohol or the removal of water as it forms can drive the reaction equilibrium toward the product, increasing the yield. mdpi.com

Amidation: The synthesis of amides from this compound is another crucial transformation. This is often accomplished by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the corresponding amide. Alternative methods utilize coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for harsh chlorinating agents.

The following table summarizes these key transformations.

Table 1: Key Transformations of the Carboxylic Acid Moiety| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 5-methoxy-3-(3-methylphenyl)benzoate |

Aromatic Substitution Reactions on the Biphenyl System

The biphenyl core of this compound contains two aromatic rings with distinct electronic properties, leading to complex but predictable outcomes in electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity are governed by the directing effects of the substituents on each ring.

On the first ring, the substituents are a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

The methoxy group is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. msu.edu

The carboxylic acid group is a deactivating group and a meta-director due to its -I (inductive) and -R effects. scribd.commnstate.edu

On the second ring, the substituent is a methyl group (-CH₃).

The methyl group is a weakly activating group and an ortho, para-director via its +I effect and hyperconjugation. youtube.com

The other phenyl ring acts as an activating ortho, para-director. youtube.com

For an incoming electrophile, the positions of substitution are determined by the combined influence of these groups. The methoxy group strongly activates the positions ortho and para to it. The para position is occupied by the tolyl group, and one ortho position is occupied by the carboxyl group. Therefore, the primary site of substitution on this ring will be the C6 position, which is ortho to the methoxy group and meta to the carboxylic acid group.

On the second ring, the methyl group directs incoming electrophiles to its ortho and para positions. The biphenyl linkage occupies the C1' position, making the C2', C4', and C6' positions available for substitution.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Methoxy-6-nitro-3-(3-methylphenyl)benzoic acid and isomers from substitution on the second ring. pdx.edu |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-methoxy-3-(3-methylphenyl)benzoic acid and isomers from substitution on the second ring. pdx.edu |

Incorporation into Heterocyclic Scaffolds

The functional groups on this compound serve as valuable handles for its incorporation into more complex heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The carboxylic acid is particularly useful for constructing five- and six-membered heterocycles.

One common strategy involves converting the benzoic acid into a key intermediate that can undergo cyclization. For instance, treatment of the corresponding ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) yields the benzohydrazide (B10538). This intermediate is a versatile precursor for various heterocycles. orientjchem.org

1,3,4-Oxadiazoles: The benzohydrazide derived from the parent acid can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. This can be achieved by reacting the hydrazide with a one-carbon synthon, such as triethyl orthoformate, or by oxidative cyclization of an acyl thiosemicarbazide (B42300) precursor. orientjchem.orggoogle.com These compounds are known for a range of biological activities. rrpharmacology.ru

Thiazoles and other heterocycles: The carboxylic acid can be used in multi-step reaction sequences to build other heterocyclic systems. For example, derivatives of the acid could potentially be used to synthesize substituted thiazoles or quinazolinones, which are important scaffolds in drug discovery. researchgate.netnih.gov The synthesis of 1,2,4-oxadiazoles, for example, can be achieved by reacting an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For transformations involving this compound, key parameters include the choice of catalyst, reaction temperature, time, and the molar ratio of reactants. semanticscholar.org

For esterification reactions , protocols can be enhanced in several ways:

Catalyst Selection: While mineral acids like H₂SO₄ are common, they can lead to purification challenges. The use of solid acid catalysts, such as zirconium/titanium oxides, offers advantages like easier separation and catalyst recycling, contributing to greener chemical processes. mdpi.com

Water Removal: Since esterification is a reversible reaction, removing the water byproduct shifts the equilibrium towards the products. mdpi.com This can be accomplished using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.

Temperature and Time: The reaction rate is dependent on temperature. However, excessively high temperatures can lead to side product formation. Studies often involve screening different temperatures and reaction times to find the optimal balance for maximum conversion. dnu.dp.ua

The table below provides a hypothetical example of optimizing an esterification reaction.

Table 3: Example of Optimization for Esterification

| Entry | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ | 80 | 6 | 1:10 | 85 |

| 2 | H₂SO₄ | 80 | 12 | 1:10 | 92 |

| 3 | Solid Acid | 100 | 12 | 1:10 | 95 |

Analytical Techniques for Structural Elucidation and Purity Assessment (e.g., advanced NMR, Mass Spectrometry, X-ray Crystallography)

A combination of sophisticated analytical techniques is required to unequivocally confirm the structure of this compound and its derivatives, as well as to assess their purity. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution. semanticscholar.org

¹H NMR: Provides information about the chemical environment of protons. For the title compound, distinct signals would be expected for the carboxylic acid proton (a broad singlet downfield), aromatic protons on both rings, the singlet for the methoxy (-OCH₃) protons, and the singlet for the methyl (-CH₃) protons. rsc.orgchemicalbook.com

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. Signals for the carboxyl carbon, the aromatic carbons (including those attached to oxygen and other substituents), the methoxy carbon, and the methyl carbon would be observed at characteristic chemical shifts. rsc.orgchemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its composition (C₁₅H₁₄O₃). unimi.it The expected exact mass is 242.0943.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.net This technique yields precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, offering unambiguous proof of the molecular geometry. nih.govresearchgate.net

Table 4: Summary of Analytical Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~13.0 ppm (COOH), 7.0-8.0 ppm (Ar-H), ~3.9 ppm (OCH₃), ~2.4 ppm (CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~167 ppm (C=O), 110-160 ppm (Ar-C), ~55 ppm (OCH₃), ~21 ppm (CH₃) |

| HRMS | Molecular Ion (M+) | m/z = 242.0943 for C₁₅H₁₄O₃ |

| X-ray | Dihedral Angle | The angle between the planes of the two aromatic rings. |

Preclinical Pharmacological and Biological Activity Profiling of 5 Methoxy 3 3 Methylphenyl Benzoic Acid

Investigation of Antimicrobial Potential

Extensive literature searches did not yield specific studies evaluating the antimicrobial potential of 5-Methoxy-3-(3-methylphenyl)benzoic acid. Research on the antibacterial and antifungal properties of benzoic acid derivatives is a broad field, with the activity of a specific compound being highly dependent on its unique substitution pattern.

In Vitro Antibacterial Efficacy against Gram-Positive Organisms (e.g., Staphylococcus aureus)

No specific data on the in vitro antibacterial efficacy of this compound against Gram-positive organisms such as Staphylococcus aureus is available in the reviewed scientific literature. While some benzoic acid derivatives have shown activity against S. aureus, this cannot be extrapolated to the specific compound without direct experimental evidence.

In Vitro Antibacterial Efficacy against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

There is no available research detailing the in vitro antibacterial efficacy of this compound against Gram-negative organisms like Escherichia coli or Pseudomonas aeruginosa. Studies on other benzoic acid derivatives have indicated that factors such as the position and nature of substituent groups on the benzene (B151609) ring are critical in determining the level of antibacterial activity against these pathogens. nih.govnih.gov For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly influence the antibacterial spectrum. nih.govnih.gov However, without specific studies on this compound, its efficacy remains unknown.

Antifungal Activity Assessment

No studies dedicated to the antifungal activity of this compound were identified. The antifungal properties of benzoic acid and its derivatives are generally dependent on the specific chemical structure and the fungal species being tested.

Anti-mycobacterial Activity

There is no published research on the anti-mycobacterial activity of this compound.

Evaluation of Anti-inflammatory Efficacy

In Vitro Cellular Models of Inflammatory Response

No specific studies utilizing in vitro cellular models to investigate the anti-inflammatory efficacy of this compound were found in the scientific literature. While other benzoic acid derivatives have been investigated for their anti-inflammatory properties, these findings cannot be directly attributed to the subject compound.

In Vivo Non-Human Animal Models of Inflammation (e.g., arthritis models)

No research data was found regarding the evaluation of this compound in any in vivo non-human animal models of inflammation, including but not limited to arthritis models.

Examination of Anticancer Activities

There is no available information from scientific studies on the anticancer properties of this compound.

Cytotoxicity Screening in Various Cancer Cell Lines (e.g., breast, lung, hepatic carcinoma)

Data from cytotoxicity screenings of this compound against any cancer cell lines, such as breast, lung, or hepatic carcinoma, are not present in the available literature.

Modulatory Effects on Cell Proliferation and Viability

There are no published findings on how this compound may affect cell proliferation or viability.

Induction of Apoptotic Pathways in Malignant Cells

No studies were identified that investigated the potential of this compound to induce apoptotic pathways in malignant cells.

Antioxidant Activity Investigations

Information regarding the antioxidant properties of this compound is not available in published research.

Enzyme Inhibition Studies beyond direct target identification (e.g., general enzyme activity modulation)

There is no data available on the inhibitory effects of this compound on any enzymes.

Molecular Mechanism of Action and Target Identification for 5 Methoxy 3 3 Methylphenyl Benzoic Acid

Elucidation of Specific Molecular Interactions

There is currently no available scientific literature detailing the specific molecular interactions of 5-Methoxy-3-(3-methylphenyl)benzoic acid.

No studies were identified that investigated the binding of this compound to any enzyme. Consequently, data on its inhibition kinetics, such as IC₅₀ or Kᵢ values, are absent from the public domain.

Information regarding the modulation of any receptor by this compound is not available. There are no published studies on its ligand-receptor dynamics, including binding affinities and dissociation constants.

Detailed mapping of interactions between this compound and any protein target has not been reported. Computational or experimental studies that would identify specific amino acid residues involved in binding are not present in the available literature.

Analysis of Intracellular Signaling Pathways and Biological Cascades

No research has been published that examines the effects of this compound on any intracellular signaling pathways or biological cascades. Its potential influence on cellular functions through signaling modulation remains uninvestigated.

Identification and Validation of Direct Biological Targets

The direct biological targets of this compound have not been identified or validated in any published research. Without this foundational information, its potential therapeutic or adverse effects remain unknown.

Investigation of Anti-Adhesion and Anti-Biofilm Mechanisms

There is no available data from studies investigating the anti-adhesion or anti-biofilm properties of this compound. Its potential as an antimicrobial or agent to combat biofilm formation has not been explored in the scientific literature.

Exploration of Modulation of DNA Repair Enzymes

Extensive literature searches did not yield specific research findings, detailed studies, or data tables concerning the direct modulation of DNA repair enzymes by the chemical compound this compound. Publicly available scientific and patent literature does not appear to contain information regarding the exploration of this compound's activity on DNA repair pathways or its potential targets within this enzymatic class.

Therefore, the molecular mechanism of action, target identification, and any potential modulatory effects of this compound on DNA repair enzymes remain uncharacterized in the reviewed sources. Further empirical research would be necessary to determine if this compound interacts with and modulates the function of DNA repair enzymes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 3 3 Methylphenyl Benzoic Acid Derivatives

Impact of Aromatic Substituents on Biological Activity and Selectivity

The nature and position of substituents on the two aromatic rings of the biphenyl (B1667301) core are critical determinants of biological activity and selectivity. In the case of 5-Methoxy-3-(3-methylphenyl)benzoic acid, the existing methoxy (B1213986) and methyl groups, along with the carboxylic acid, provide a foundational framework for activity.

The methoxy group at the 5-position of the benzoic acid ring is an electron-donating group. In various classes of bioactive molecules, methoxy groups have been shown to enhance binding affinity to target proteins through hydrogen bond acceptance or by favorably influencing the electronic environment of the molecule. mdpi.comnih.gov For instance, in a series of 1,3,5-triazine (B166579) derivatives, methoxy-substituted anilines demonstrated good binding affinity to adenosine (B11128) receptors, with the position of the methoxy group being a key factor for selectivity. nih.gov

The methyl group at the 3'-position of the second phenyl ring is an electron-donating and lipophilic substituent. The presence of such a group can impact activity in several ways. It can enhance binding through hydrophobic interactions within a target's binding pocket. A comparative study on trimethoxybenzoylhydrazones showed that an electron-donating methyl group can improve the stability of the compound in aqueous media. beilstein-journals.org

The carboxylic acid at the 3-position is an acidic center, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. medcraveonline.com This group can form crucial ionic interactions or hydrogen bonds with basic residues in a receptor's active site.

Systematic variations of these substituents would be a key strategy in optimizing the activity of this scaffold. The following table illustrates hypothetical SAR trends based on common observations in similar biphenyl carboxylic acid derivatives.

| Modification | Position | Rationale for Potential Impact on Activity | Hypothetical Trend |

| Varying Alkoxy Chain Length | 5 | Longer or bulkier alkoxy groups may probe deeper into hydrophobic pockets or introduce steric hindrance. | Potency may increase with chain length up to a certain point, then decrease. |

| Positional Isomers of Methoxy Group | 2, 4, or 6 | The position of the electron-donating group can alter the electronic distribution and hydrogen bonding capacity. | Shifting the methoxy group could significantly increase or decrease activity depending on the target's topology. |

| Replacement of Methyl with other groups (e.g., -Cl, -F, -CF3) | 3' | Altering the electronic nature (electron-withdrawing vs. donating) and size of the substituent can fine-tune binding interactions. | Electron-withdrawing groups might enhance potency if the target has an electron-deficient region. |

| Introduction of a Second Substituent | Other positions on either ring | Can provide additional interaction points with the target or modulate the overall physicochemical properties. | May lead to improved potency and selectivity. |

Role of the Biphenyl Linkage and Conformational Flexibility

The presence of substituents at the ortho positions to the inter-ring bond can restrict this rotation, leading to a more rigid conformation. In this compound, the substituents are at the meta positions, which allows for a greater degree of conformational flexibility compared to ortho-substituted biphenyls. This flexibility can be advantageous, as it may allow the molecule to adopt an optimal conformation for binding to a specific target. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding.

Strategies to explore the role of conformational flexibility could involve the introduction of bridging atoms to create more rigid, cyclic analogs. This approach can lock the molecule into a specific conformation, which can then be tested for biological activity. If a rigid analog shows high potency, it provides valuable information about the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

A typical QSAR study on biphenyl carboxamide analogs with anti-inflammatory activity involved the use of multiple linear regression to build a model with good predictive capability (R² of 0.800). medcraveonline.com Another 3D-QSAR study on biphenyl carboxamide derivatives identified thermodynamic, structural, and electronic parameters as key determinants of anti-inflammatory activity. researchgate.net

To develop a QSAR model for this compound derivatives, a training set of compounds with varying substituents and measured biological activities would be required. The following steps would typically be involved:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC₅₀ values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of these derivatives might look like:

log(1/IC₅₀) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could guide the synthesis of new analogs with potentially improved activity.

Rational Design of Analogs for Enhanced Potency and Efficacy

The insights gained from SAR and QSAR studies can be applied to the rational design of new analogs with enhanced potency and efficacy. This process involves making targeted modifications to the lead compound, this compound, to improve its interactions with the biological target and its pharmacokinetic properties.

One approach is scaffold hopping , where the biphenyl core is replaced with a different, isosteric scaffold that maintains the key pharmacophoric features. Another approach is substituent modification , based on the SAR data. For example, if the SAR studies indicate that a larger hydrophobic group at the 3'-position is beneficial, analogs with isopropyl or tert-butyl groups at this position could be synthesized.

The design of novel P2Y₁₄R antagonists based on a 3-amide-5-aryl benzoic acid scaffold demonstrated the success of this approach, where rational modifications led to a compound with an IC₅₀ value of 2.18 nM and improved bioavailability. nih.gov

The following table outlines a hypothetical rational design strategy for analogs of this compound.

| Design Strategy | Specific Modification | Expected Outcome |

| Bioisosteric Replacement of Carboxylic Acid | Replace -COOH with a tetrazole or hydroxamic acid | Maintain key interactions with the target while potentially improving metabolic stability or cell permeability. |

| Introduction of Hydrogen Bond Donors/Acceptors | Add a hydroxyl or amino group to one of the phenyl rings | Create additional hydrogen bonding interactions with the target, potentially increasing potency. |

| Conformational Constraint | Introduce a bridge between the two phenyl rings (e.g., an ether or methylene (B1212753) linkage) | Lock the molecule in a potentially more active conformation, improving potency and selectivity. |

Investigation of Stereochemical Effects on Biological Interactions

Biphenyls with bulky ortho substituents can exhibit atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. Although this compound itself is not chiral, the introduction of appropriate substituents, particularly at the positions ortho to the biphenyl linkage, could lead to the formation of stable atropisomers.

If a derivative is found to be chiral, it would be crucial to separate the enantiomers and evaluate their biological activity independently. It is common for enantiomers to exhibit different potencies and even different pharmacological profiles, as they interact differently with the chiral environment of a biological target.

The investigation of stereochemical effects would involve:

Chiral Synthesis or Separation: Synthesizing the individual enantiomers or separating the racemic mixture using chiral chromatography.

Stereochemical Assignment: Determining the absolute configuration of each enantiomer using techniques such as X-ray crystallography or circular dichroism spectroscopy.

Biological Evaluation: Testing the individual enantiomers in relevant biological assays to determine if the activity is stereoselective.

Understanding the stereochemical requirements for activity can provide deeper insights into the binding mode of these compounds and guide the design of more potent and selective single-enantiomer drugs.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature, it has been determined that there are no specific published computational and theoretical chemistry studies available for the compound This compound . The detailed analyses requested—including Density Functional Theory (DFT) calculations, molecular geometry optimization, vibrational analysis, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the calculation of chemical reactivity descriptors—have not been reported for this particular molecule in the accessible scientific domain.

The provided article outline requires detailed research findings and data tables that are specific to "this compound." Generating such an article without published data would necessitate speculation or the use of data from structurally different molecules, which would be scientifically inaccurate and misleading.

While computational studies have been performed on various other substituted benzoic acid derivatives, the unique electronic and steric effects of the methoxy and 3-methylphenyl groups at the 5- and 3-positions, respectively, mean that data from other derivatives cannot be accurately extrapolated to the target compound.

Therefore, it is not possible to generate a scientifically accurate and authoritative article that strictly adheres to the provided outline and focuses solely on "this compound."

However, an article can be generated to explain the methodologies outlined, using examples from published research on closely related benzoic acid derivatives. This would serve as an educational overview of how these computational tools are applied to understand the properties of this class of compounds, rather than a specific analysis of the requested molecule.

Computational and Theoretical Chemistry Applications for 5 Methoxy 3 3 Methylphenyl Benzoic Acid

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (the ligand) binds to a protein target. For derivatives of benzoic acid, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.

For instance, a study on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) used molecular docking to investigate its potential as an inhibitor for carbonic anhydrase II, a protein implicated in various diseases. The simulation predicted a highly favorable binding energy of -9.4 kcal/mol, suggesting strong and stable binding to the active site of the protein. niscpr.res.inniscpr.res.in Similarly, in the search for new treatments for Chagas disease, structure-based virtual screening of benzoic acid derivatives identified potential inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, with binding energies lower than -7.7 kcal/mol. nih.govbenthamscience.com These studies demonstrate the utility of docking in identifying lead compounds for drug development.

The insights from these related compounds suggest that 5-Methoxy-3-(3-methylphenyl)benzoic acid could be virtually screened against various protein targets to explore its therapeutic potential. The binding affinity, measured by the binding energy, indicates the strength of the interaction, with more negative values signifying a more stable complex.

Table 1: Molecular Docking Results for Benzoic Acid Derivatives

| Compound/Derivative Class | Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|---|

| PTMTBA | Carbonic Anhydrase II | 3FFP | -9.4 | Carbonic Anhydrase Inhibitor |

| Benzoic Acid Derivatives | T. cruzi trans-sialidase | - | < -7.7 | Anti-Chagas Agent |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment, typically including solvent molecules, and allow researchers to assess the stability of the predicted binding pose and the dynamics of the interactions.

In a study of 3-methoxy flavone derivatives targeting the estrogen receptor, MD simulations were used to confirm the stability of the docked complex. nih.gov Such simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding and can highlight the key amino acid residues involved in maintaining the interaction. The stability of the complex is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD indicates that the ligand remains securely bound in the active site.

MD simulations could be applied to this compound to validate docking predictions, understand its interaction dynamics with a chosen target, and confirm the stability of the binding mode, providing a deeper understanding of its mechanism of action at an atomic level. mdpi.com

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics combines computational methods to analyze large datasets of chemical compounds. One of its most powerful applications is virtual screening, where vast libraries of compounds are computationally filtered to identify those most likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery.

The benzoic acid scaffold is a common starting point in these campaigns. In one such study, a structure-based virtual screening of the ZINC15 database, which contains millions of commercially available compounds, was performed to find new inhibitors for the Trypanosoma cruzi trans-sialidase enzyme. nih.govbenthamscience.com This process led to the identification of 487 potential inhibitors derived from benzoic acid. nih.gov Another project utilized similarity-based virtual screening to discover novel benzoic acid derivatives with antifungal activity against pathogens like Aspergillus niger. nih.gov

These methodologies could be directly applied to this compound. It could serve as a query molecule for similarity-based searches or be used as a fragment in the design of focused chemical libraries for screening against various therapeutic targets.

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational methods are used to study these solvation effects, predicting how a molecule will behave in different environments. Understanding solubility is crucial for pharmaceutical development and industrial chemical processes.

Research on benzoic acid and its derivatives has explored their thermodynamic solvation parameters in different solvent mixtures. A study measuring the solubilities of benzoic acid, ortho-toluic acid, and para-toluic acid in ethanol-water mixtures found that the Gibbs free energy of solvation (ΔG_s) decreased with an increasing mole fraction of ethanol, indicating more favorable solvation. jbiochemtech.com Computational studies on other substituted benzoic acids have investigated how different solvents, categorized by their hydrogen bond acceptor propensity, affect the formation of molecular self-associates (dimers), which in turn influences crystallization behavior. ucl.ac.uk

For this compound, computational models could predict its solubility in various pharmaceutically relevant solvents and provide insight into its thermodynamic properties, such as the Gibbs free energy of solvation, which is a measure of the spontaneity of the dissolution process.

Table 2: Gibbs Free Energy of Solvation (ΔG_s) for Benzoic Acid and Derivatives in an Ethanol-Water Mixture (0.1 mole fraction ethanol) at 298.15 K

| Compound | ΔG_s (kJ/mol) |

|---|---|

| Benzoic Acid (BA) | 26.35 |

| Ortho-Toluic Acid (OTA) | 28.16 |

| Para-Toluic Acid (PTA) | 30.22 |

Data derived from a study on thermodynamic solvation parameters. jbiochemtech.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO properties of molecules. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

Theoretical studies on benzoic acid derivatives have shown their potential as NLO materials. For example, the NLO properties of 2-(4-hydroxyphenylazo)benzoic acid were investigated, and its first hyperpolarizability was computed. researchgate.net Another computational study on 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid also calculated its NLO properties, including the first hyperpolarizability, to assess its potential for optoelectronic applications. researchgate.net These calculations help in designing molecules with enhanced NLO responses by strategically adding electron-donating and electron-withdrawing groups to an aromatic system.

The molecular structure of this compound, featuring an extended π-electron system, suggests it may possess NLO properties. DFT calculations could be performed to compute its polarizability (α) and hyperpolarizability (β) to evaluate its potential as a candidate for NLO applications.

Table 3: Computationally Predicted First Hyperpolarizability (β) for Benzoic Acid Derivatives

| Compound | Computational Method | First Hyperpolarizability (β) (esu) |

|---|---|---|

| 2-(4-hydroxyphenylazo)benzoic acid | DFT/B3LYP | 4.39 x 10⁻³⁰ |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| PTMTBA | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid |

| BA | Benzoic Acid |

| OTA | Ortho-Toluic Acid (2-Methylbenzoic acid) |

| PTA | Para-Toluic Acid (4-Methylbenzoic acid) |

| - | 2-(4-hydroxyphenylazo)benzoic acid |

| - | 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid |

| - | This compound |

Future Research Directions and Identified Gaps in 5 Methoxy 3 3 Methylphenyl Benzoic Acid Research

Exploration of Novel Synthetic Pathways to Improve Efficiency and Sustainability

Currently, there is a lack of published, optimized synthetic routes specifically for 5-Methoxy-3-(3-methylphenyl)benzoic acid. Future research should focus on developing efficient and sustainable methods for its synthesis. A promising avenue for investigation is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.orgnih.govnih.govorganic-chemistry.orgresearchgate.net This well-established method is widely used for the formation of carbon-carbon bonds to create biaryl compounds and could be adapted for the synthesis of this molecule. nih.govorganic-chemistry.org

Key areas for exploration in synthetic chemistry include:

Reaction Optimization: Systematic screening of catalysts, ligands, bases, and solvent systems to maximize yield and purity.

Green Chemistry Approaches: Investigating the use of more environmentally friendly solvents, reducing the number of synthetic steps, and exploring catalytic systems that can be recycled.

Scalability: Developing a synthetic protocol that is not only efficient on a laboratory scale but can also be scaled up for potential future applications.

A comparative analysis of different synthetic strategies would be invaluable, as outlined in the hypothetical data table below.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-bromo-5-methoxybenzoic acid, (3-methylphenyl)boronic acid, Pd catalyst | High functional group tolerance, mild reaction conditions | Cost of catalyst and ligands, removal of boron-containing byproducts |

Diversification of Preclinical Biological Screening to New Therapeutic Areas

The biological activity of this compound is currently unknown. A crucial future direction is to perform broad, high-throughput preclinical screening to identify potential therapeutic areas. frontiersin.orgresearchgate.netmdpi.comwuxiapptec.com Given that benzoic acid derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, a diverse screening approach is warranted. eurekaselect.comnih.govmdpi.compreprints.org

Future preclinical screening should encompass a variety of assays, including:

Anticancer Screening: Testing against a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects. eurekaselect.compreprints.org

Anti-inflammatory Assays: Evaluating the compound's ability to inhibit key inflammatory pathways.

Neurological Activity: Screening for effects on enzymes and receptors involved in neurodegenerative diseases. nih.gov

Metabolic Disease Targets: Assessing activity against targets relevant to diabetes and other metabolic disorders.

Deeper Mechanistic Investigations at the Atomic and Sub-cellular Levels

Should any significant biological activity be identified, the next critical step will be to elucidate the mechanism of action at the atomic and sub-cellular levels. broadinstitute.orgnih.govcrestonepharma.comnih.gov This involves identifying the specific molecular target or targets of the compound and understanding how their interaction leads to the observed biological effect.

Techniques for mechanistic investigation would include:

Target Identification: Utilizing methods such as affinity chromatography, proteomics, and genetic screening to pinpoint the cellular components that bind to the compound. broadinstitute.orgpharmafeatures.com

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. nih.gov This provides invaluable insights into the specific molecular interactions.

Cellular Imaging: Using advanced microscopy techniques to visualize the localization of the compound within cells and its effects on cellular structures and processes.

Development of Advanced Computational Models for Predictive Biology and Materials Science

In parallel with experimental work, the development of advanced computational models can accelerate the research and development process for this compound. researchgate.netnih.govresearchgate.net These in silico methods can predict various properties of the molecule, guiding experimental design and helping to prioritize research efforts. nih.govslideshare.netnih.govaudreyli.com

Future computational modeling efforts should include:

ADMET Prediction: Quantitative structure-activity relationship (QSAR) models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. nih.govslideshare.netaudreyli.com This is crucial for early-stage drug discovery to identify potential liabilities. nih.govmdpi.com

Molecular Docking: Simulating the binding of the compound to the active sites of various proteins can help to predict potential biological targets and guide the design of more potent analogs. nih.gov

Materials Science Applications: Computational simulations can explore the potential of this compound as a building block for novel materials with specific electronic, optical, or mechanical properties. researchgate.net

Table 2: Hypothetical In Silico ADMET Prediction for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Oral Bioavailability | Moderate | May be suitable for oral administration |

| Blood-Brain Barrier Penetration | Low | Less likely to have central nervous system side effects |

| Metabolic Stability | High | Potentially longer duration of action |

Applications as Chemical Probes for Cellular Pathway Elucidation

If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe. nih.govaacrjournals.orgresearchgate.netpnas.orgrsc.org Chemical probes are small molecules used to study the function of proteins and explore biological pathways. nih.govaacrjournals.orgpnas.org

The development of this compound as a chemical probe would involve:

Synthesis of Analogs: Creating structurally related molecules, including inactive or "negative" controls, to confirm that the observed biological effects are due to interaction with the intended target.

Functionalization: Modifying the structure to incorporate tags for visualization (e.g., fluorescent dyes) or for use in pull-down experiments to identify binding partners.

Pathway Analysis: Using the probe to investigate the role of its target protein in various cellular signaling pathways.

Integration with AI-Driven Drug Discovery and Materials Science Initiatives

Future integration with AI could involve:

Generative AI for Novel Analogs: Using AI algorithms to design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

AI-Powered Screening: Employing machine learning models to predict the activity of the compound against a wide range of biological targets, thereby prioritizing experimental screening efforts. researchgate.net

Predictive Materials Science: Utilizing AI to predict how the incorporation of this molecule into polymers or other materials would affect their properties, accelerating the discovery of new materials with desired functionalities.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Methoxy-3-(3-methylphenyl)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Ullmann Coupling or Suzuki-Miyaura Cross-Coupling to introduce the 3-methylphenyl group to the benzoic acid core. Reaction conditions (e.g., Pd catalysts, ligands) must optimize regioselectivity and yield .

- Methoxy Group Introduction via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxytrimethylsilane under acidic conditions) .

- Purification through recrystallization or column chromatography, with purity validated by HPLC (>98%) and NMR .

Advanced: How can regioselectivity challenges in synthesizing the 3-(3-methylphenyl) substituent be addressed?

Methodological Answer:

Regioselectivity issues arise due to steric hindrance from the methyl group and electronic effects. Strategies include:

- Directed ortho-Metalation : Use directing groups (e.g., boronates) to control phenyl ring functionalization .

- Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., Gibbs free energy barriers for competing regiochemical outcomes) .

- Catalytic Optimization : Screening Pd/XPhos systems improves selectivity for the desired isomer .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and methylphenyl protons (δ 6.7–7.3 ppm). Aromatic splitting patterns confirm substitution patterns .

- HRMS (EI/ESI) : Validate molecular weight (C₁₅H₁₄O₃; theoretical 242.0943) and fragmentation pathways .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Advanced: How can crystallographic data resolve conflicting structural interpretations from NMR?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves ambiguities in substituent orientation (e.g., dihedral angles between phenyl rings) .

- Charge Density Analysis : Maps electron density to confirm hydrogen bonding (e.g., carboxylic acid dimerization) .

- Comparative Analysis : Overlay experimental and DFT-optimized structures to validate torsional angles .

Basic: What in vitro assays are suitable for screening biological activity?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and E. coli .

- Anti-inflammatory Testing : COX-1/COX-2 inhibition assays with IC₅₀ quantification .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced: How to address contradictory structure-activity relationship (SAR) data in pharmacological studies?

Methodological Answer:

- Meta-Analysis : Compare datasets across analogs (e.g., fluoro/methoxy derivatives) to identify substituent-specific trends .

- Molecular Dynamics Simulations : Model ligand-receptor binding (e.g., with COX-2) to explain activity discrepancies .

- Dose-Response Refinement : Test broader concentration ranges (nM–mM) to detect non-linear effects .

Basic: What computational tools predict the compound’s solubility and logP?

Methodological Answer:

- QSAR Models : Use software like MarvinSketch or ACD/Labs to estimate logP (~2.8) and aqueous solubility (~0.1 mg/mL) .

- Molecular Descriptors : Calculate topological polar surface area (TPSA) to predict membrane permeability .

- Solvent Screening : COSMO-RS simulations optimize solvent systems for crystallization .

Advanced: How to evaluate environmental stability and degradation pathways?

Methodological Answer:

- Photolysis Studies : Expose to UV-Vis light (300–400 nm) and monitor degradation via LC-MS .

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 1–13) to identify labile groups (e.g., ester linkages in analogs) .

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess bioaccumulation potential (currently no data; research gap) .

Basic: What are best practices for storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions : -20°C in airtight, amber vials under nitrogen to prevent oxidation .

- Desiccation : Use silica gel to mitigate hygroscopic degradation .

- Stability Monitoring : Periodic HPLC checks every 6 months to detect decomposition .

Advanced: How to design a structure-based optimization campaign for enhanced bioactivity?

Methodological Answer:

- Fragment Replacement : Substitute the methoxy group with bioisosteres (e.g., trifluoromethoxy) to improve binding .

- Crystallographic Fragment Screening : Identify hotspots in target proteins for rational modifications .

- ADMET Profiling : Optimize pharmacokinetics using in silico tools (e.g., SwissADME) to balance potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.